1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
1-(2-Fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound with significant potential in various scientific fields. This compound features a fluorophenyl group attached to a triazole ring, which is further substituted with a methyl group and a carboxylic acid moiety. Its unique structure makes it a valuable candidate for research and industrial applications.
Mechanism of Action
Target of Action
It’s worth noting that many bioactive aromatic compounds containing similar structures have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to changes in the targets’ functions . This interaction often results in the inhibition or activation of the target, which can lead to a variety of downstream effects.
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of biochemical pathways . These pathways can lead to a variety of downstream effects, including the aforementioned biological activities.
Result of Action
The interaction of similar compounds with their targets can lead to a variety of molecular and cellular effects . These effects can include changes in cell signaling, gene expression, and cellular metabolism.
Biochemical Analysis
Biochemical Properties
It’s structurally related to other compounds that have been studied for their biochemical properties
Dosage Effects in Animal Models
The effects of 1-(2-Fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid at different dosages in animal models are not documented . Future studies should investigate any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be formed using the Hantzsch dihydropyridine synthesis or the 1,3-dipolar cycloaddition of azides with alkynes.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction.
Methylation: The methyl group is added using a methylation agent such as methyl iodide or dimethyl sulfate.
Carboxylation: The carboxylic acid group is introduced using reagents like carbon dioxide under high pressure and temperature.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The carboxylic acid group can undergo oxidation reactions to form derivatives such as esters and amides.
Reduction: Reduction reactions can be performed on the triazole ring to produce reduced derivatives.
Substitution: Substitution reactions can occur at various positions on the triazole ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst are employed.
Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution.
Major Products Formed:
Esters and Amides: Resulting from the oxidation of the carboxylic acid group.
Reduced Derivatives: Resulting from the reduction of the triazole ring.
Substituted Derivatives: Resulting from substitution reactions at different positions on the triazole ring.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand the interaction of fluorophenyl groups with biological targets.
Industry: It is used in the production of advanced materials and as a catalyst in chemical reactions.
Comparison with Similar Compounds
1-(2-Fluorophenyl)piperazine: A compound with a similar fluorophenyl group but a different core structure.
5-Methyl-1H-1,2,3-triazole-4-carboxylic acid: A compound with a similar triazole ring but lacking the fluorophenyl group.
1-(2-Fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid: A compound with a similar structure but without the methyl group.
Uniqueness: 1-(2-Fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid stands out due to its unique combination of functional groups, which provides it with distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-(2-fluorophenyl)-5-methyltriazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O2/c1-6-9(10(15)16)12-13-14(6)8-5-3-2-4-7(8)11/h2-5H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCYRMQMIPAWLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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